Cas no 558481-62-2 (benzyl N-(3,5-dihydroxyphenyl)carbamate)

Benzyl N-(3,5-dihydroxyphenyl)carbamate is a synthetic carbamate derivative featuring a benzyl-protected phenolic hydroxyl group and a carbamate linkage. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, serving as a key intermediate in the preparation of more complex molecules. The presence of the 3,5-dihydroxyphenyl moiety enhances its reactivity in electrophilic substitution reactions, while the carbamate group provides stability under various conditions. Its well-defined structure and functional groups make it suitable for applications in pharmaceutical research, particularly in the development of enzyme inhibitors or bioactive scaffolds. High purity and consistent synthesis protocols ensure reliable performance in experimental settings.
benzyl N-(3,5-dihydroxyphenyl)carbamate structure
558481-62-2 structure
Product Name:benzyl N-(3,5-dihydroxyphenyl)carbamate
CAS No:558481-62-2
MF:C14H13NO4
MW:259.257323980331
CID:3405003
PubChem ID:22060503
Update Time:2025-06-10

benzyl N-(3,5-dihydroxyphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • CARBAMIC ACID, (3,5-DIHYDROXYPHENYL)-, PHENYLMETHYL ESTER
    • Carbamic acid, N-(3,5-dihydroxyphenyl)-, phenylmethyl ester
    • benzyl N-(3,5-dihydroxyphenyl)carbamate
    • EN300-28280573
    • 558481-62-2
    • N-(3,5-dihydroxyphenyl)carbamic acid phenylmethyl ester
    • DB-209553
    • MUKIBAJSCCSNKD-UHFFFAOYSA-N
    • SCHEMBL655257
    • Inchi: 1S/C14H13NO4/c16-12-6-11(7-13(17)8-12)15-14(18)19-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2,(H,15,18)
    • InChI Key: MUKIBAJSCCSNKD-UHFFFAOYSA-N
    • SMILES: C(OCC1=CC=CC=C1)(=O)NC1=CC(O)=CC(O)=C1

Computed Properties

  • Exact Mass: 259.08445790Da
  • Monoisotopic Mass: 259.08445790Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 78.8Ų

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Additional information on benzyl N-(3,5-dihydroxyphenyl)carbamate

Recent Advances in the Study of Benzyl N-(3,5-dihydroxyphenyl)carbamate (558481-62-2): A Comprehensive Research Brief

Benzyl N-(3,5-dihydroxyphenyl)carbamate (CAS: 558481-62-2) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its unique phenolic and benzyl functionalities, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of investigation has been the compound's role as a modulator of oxidative stress pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that benzyl N-(3,5-dihydroxyphenyl)carbamate exhibits potent antioxidant activity by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes. The study utilized in vitro models of neuronal cells, revealing a neuroprotective effect that could be relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Another significant development is the exploration of benzyl N-(3,5-dihydroxyphenyl)carbamate as a potential anti-inflammatory agent. Research conducted at the University of Cambridge in 2024 highlighted its ability to inhibit the NF-κB signaling pathway, a critical regulator of inflammation. The compound was shown to reduce the production of pro-inflammatory cytokines in macrophage cells, suggesting its utility in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

The synthetic pathways for benzyl N-(3,5-dihydroxyphenyl)carbamate have also been optimized in recent years. A 2023 paper in Organic & Biomolecular Chemistry detailed a novel, high-yield synthesis method using green chemistry principles. This advancement not only improves the scalability of production but also reduces environmental impact, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.

Despite these promising findings, challenges remain in the clinical translation of benzyl N-(3,5-dihydroxyphenyl)carbamate. Pharmacokinetic studies indicate that the compound has moderate bioavailability, prompting researchers to explore prodrug strategies and formulation optimizations. Additionally, while toxicity profiles in animal models have been favorable, comprehensive safety assessments in humans are still needed.

In conclusion, benzyl N-(3,5-dihydroxyphenyl)carbamate (558481-62-2) represents a multifaceted compound with significant therapeutic potential. Its dual antioxidant and anti-inflammatory properties, coupled with advances in synthetic methodologies, make it a compelling subject for ongoing research. Future studies should focus on overcoming pharmacokinetic limitations and advancing preclinical development to fully realize its clinical applications.

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